An In-Depth Technical Guide to Methyl vanillate-d3
An In-Depth Technical Guide to Methyl vanillate-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl vanillate-d3 is the deuterated analogue of methyl vanillate (B8668496), a naturally occurring compound found in various plants. This stable isotope-labeled compound serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis, where it is employed as an internal standard. Its chemical and physical properties closely mirror those of its non-deuterated counterpart, allowing for accurate quantification by correcting for variations during sample preparation and analysis. Furthermore, the non-deuterated form, methyl vanillate, has been identified as an activator of the Wnt/β-catenin signaling pathway, a critical pathway in cellular processes such as proliferation and differentiation. This technical guide provides a comprehensive overview of Methyl vanillate-d3, including its chemical properties, a detailed synthesis protocol, its application in quantitative analysis, and its role in studying the Wnt/β-catenin pathway.
Chemical Properties and Data
Methyl vanillate-d3 is characterized by the substitution of three hydrogen atoms with deuterium (B1214612) atoms on the methoxy (B1213986) group at the 3-position of the benzene (B151609) ring. This isotopic labeling results in a mass shift that allows for its differentiation from the endogenous methyl vanillate in mass spectrometric analyses.
| Property | Value | Reference |
| Chemical Name | Methyl 4-hydroxy-3-(methoxy-d3)benzoate | |
| CAS Number | 1394230-40-0 | [1] |
| Molecular Formula | C₉H₇D₃O₄ | [1] |
| Molecular Weight | 185.19 | |
| Appearance | White to off-white solid | |
| Purity | >98% | [2] |
| Isotopic Purity | ≥98% (Deuterium incorporation) |
Synthesis of Methyl vanillate-d3
The synthesis of Methyl vanillate-d3 can be achieved through the d3-methylation of a suitable precursor, such as vanillic acid or a protected derivative. A general procedure for the d3-methylation of phenols is described below, which can be adapted for the synthesis of Methyl vanillate-d3.
Experimental Protocol: d3-Methylation of a Phenolic Precursor
Materials:
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Vanillic acid (or a suitable protected precursor)
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d3-Methylating agent (e.g., CD₃I, (CD₃)₂SO₄)
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Base (e.g., K₂CO₃, NaH)
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Anhydrous solvent (e.g., Acetonitrile (B52724), DMF)
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Reaction vessel (e.g., Schlenk tube)
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Magnetic stirrer and stir bar
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Standard laboratory glassware for workup and purification
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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To a dry Schlenk tube under an inert atmosphere, add the phenolic precursor (1.0 equivalent), the base (2.0 equivalents), and the anhydrous solvent.
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Stir the mixture at room temperature for 30 minutes.
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Add the d3-methylating agent (1.5 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion of the reaction, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired Methyl vanillate-d3.
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Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.
Workflow for the Synthesis of Methyl vanillate-d3
Caption: A generalized workflow for the synthesis of Methyl vanillate-d3.
Application in Quantitative Analysis using LC-MS/MS
Methyl vanillate-d3 is primarily used as an internal standard for the accurate quantification of methyl vanillate in various matrices, including biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for matrix effects and variations in sample processing.[3][4][5][6]
Experimental Protocol: Quantification of Methyl Vanillate in Biological Samples
Materials:
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Biological sample (e.g., plasma, urine)
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Methyl vanillate-d3 internal standard solution of known concentration
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Acetonitrile (ice-cold) for protein precipitation
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
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Syringe filters (0.22 µm)
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LC-MS/MS system
Procedure:
Sample Preparation (Protein Precipitation):
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Thaw biological samples on ice.
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Aliquot 100 µL of the sample into a microcentrifuge tube.
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Spike the sample with a known amount of the Methyl vanillate-d3 internal standard solution.
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Add 400 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex the sample for 1 minute.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitute the dried extract in the initial mobile phase.
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Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis:
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LC System: A standard HPLC or UHPLC system.
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Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to achieve separation.
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Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
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Injection Volume: 5-10 µL.
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MS System: A triple quadrupole mass spectrometer.
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Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both methyl vanillate and Methyl vanillate-d3.
Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.
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Determine the concentration of methyl vanillate in the biological samples from the calibration curve.
Typical LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Low to mid ng/mL range |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
Workflow for Quantitative Analysis
Caption: Workflow for the quantification of methyl vanillate using Methyl vanillate-d3.
Role in Wnt/β-Catenin Signaling Pathway
The non-deuterated form, methyl vanillate, has been shown to be an activator of the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for a multitude of cellular processes, including cell proliferation, differentiation, and embryonic development.[7][8][9][10] Aberrant Wnt signaling is implicated in various diseases, including cancer.
The activation of the Wnt/β-catenin pathway by methyl vanillate involves the following key steps:
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Inhibition of the Destruction Complex: In the absence of a Wnt signal, a "destruction complex" composed of proteins including Axin, APC, GSK-3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Methyl vanillate is believed to interfere with the function of this complex.
-
Stabilization and Accumulation of β-catenin: By inhibiting the destruction complex, methyl vanillate leads to the stabilization and accumulation of β-catenin in the cytoplasm.
-
Nuclear Translocation: The accumulated β-catenin then translocates to the nucleus.
-
Gene Transcription: In the nucleus, β-catenin acts as a co-activator, binding to TCF/LEF transcription factors and initiating the transcription of Wnt target genes, such as c-myc and cyclin D1, which promote cell proliferation.
Wnt/β-Catenin Signaling Pathway Activated by Methyl Vanillate
Caption: Activation of the Wnt/β-catenin signaling pathway by Methyl vanillate.
Conclusion
Methyl vanillate-d3 is a critical tool for researchers in analytical chemistry, pharmacology, and drug development. Its utility as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative data obtained from mass spectrometry-based assays. Furthermore, the biological activity of its non-deuterated counterpart as a Wnt/β-catenin pathway activator provides a valuable pharmacological tool for studying this important signaling cascade. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective application of Methyl vanillate-d3 in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. rsc.org [rsc.org]
- 5. lcms.cz [lcms.cz]
- 6. texilajournal.com [texilajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
